

¹H NMR spectrum of 2-(4-Ethylbenzoyl)benzoic acid

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Compound of Interest

Compound Name: 2-(4-Ethylbenzoyl)benzoic acid

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An In-depth Technical Guide to the ¹H NMR Spectrum of **2-(4-Ethylbenzoyl)benzoic Acid**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for structure elucidation, purity assessment, and quality control.

This technical guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of **2-(4-Ethylbenzoyl)benzoic acid** (CAS No: 1151-14-0).[1][2][3] This molecule, a derivative of benzophenone and benzoic acid, presents a rich and illustrative ¹H NMR spectrum due to its distinct proton environments. We will delve into the theoretical principles governing the spectrum, provide a detailed assignment of each resonance, and outline a robust experimental protocol for data acquisition. This guide is designed to serve as a practical reference for scientists requiring a deep understanding of this compound's spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the non-equivalent proton environments within the **2-(4-Ethylbenzoyl)benzoic acid** molecule. The structure contains two substituted aromatic rings and an ethyl group, leading to several distinct sets of protons.

Diagram 1: Structure of **2-(4-Ethylbenzoyl)benzoic acid** with non-equivalent protons labeled (a-i).

The molecule has 9 distinct proton environments:

- Carboxylic Acid Proton (i): The single proton of the -COOH group.
- Benzoic Acid Ring Protons (a, b, c, d): This ortho-substituted ring has four unique aromatic protons. Their chemical shifts are influenced by both the electron-withdrawing carboxylic acid group and the benzoyl substituent.
- Ethylbenzoyl Ring Protons (e, f): This para-substituted ring is symmetrical. The two protons ortho to the carbonyl group (e) are equivalent, and the two protons ortho to the ethyl group (f) are also equivalent.
- Ethyl Group Protons (g, h): The methylene (-CH₂-) protons (g) and the methyl (-CH₃) protons (h) of the ethyl substituent.

Theoretical ¹H NMR Spectral Predictions

Based on fundamental NMR principles, including inductive effects, resonance, and magnetic anisotropy, we can predict the characteristics of each signal.[\[4\]](#)

Proton Label	Assignment	Predicted δ (ppm)	Predicted Multiplicity	Integration	Rationale for Chemical Shift and Multiplicity
i	-COOH	11.0 - 13.0	Singlet (broad)	1H	Highly deshielded due to the electronegative oxygen atoms and hydrogen bonding potential. Often appears as a broad signal. [5] [6]
a	Ar-H	7.8 - 8.2	Multiplet (dd)	1H	Ortho to the electron-withdrawing -COOH group, leading to significant deshielding.
b, c	Ar-H	7.4 - 7.7	Multiplet	2H	Part of the complex ABCD spin system of the ortho-substituted benzoic acid ring.
d	Ar-H	7.3 - 7.6	Multiplet (dd)	1H	Furthest from the -COOH group on this

ring, but still influenced by the overall deshielding environment.

Ortho to the deshielding carbonyl group. Coupled to protons (f), resulting in a doublet.

Ortho to the electron-donating ethyl group, making them more shielded (upfield) than protons (e). Coupled to protons (e), resulting in a doublet.

e	Ar-H	7.7 - 7.9	Doublet	2H	Ortho to the deshielding carbonyl group. Coupled to protons (f), resulting in a doublet.
f	Ar-H	7.2 - 7.4	Doublet	2H	Ortho to the electron-donating ethyl group, making them more shielded (upfield) than protons (e). Coupled to protons (e), resulting in a doublet.
g	-CH ₂ -	2.6 - 2.8	Quartet	2H	Benzylic protons, deshielded by the aromatic ring. Split into a quartet by the three adjacent methyl

					protons (n+1=4).
h	-CH ₃ -	1.1 - 1.3	Triplet	3H	Aliphatic protons. Split into a triplet by the two adjacent methylene protons (n+1=3).

Analysis of the ¹H NMR Spectrum

While an experimental spectrum for the specific title compound is not publicly available in the search results, we can construct a highly accurate expected spectrum based on data from close analogs like 2-benzoylbenzoic acid[7] and 2-(4-methylbenzoyl)benzoic acid,[8] and general principles for substituted aromatic systems.[9][10]

The spectrum can be divided into three main regions:

- The Downfield Acidic Region (δ > 10 ppm): A broad singlet corresponding to the carboxylic acid proton (i) is expected here. Its broadness is due to chemical exchange and quadrupole broadening from the oxygen atoms.
- The Aromatic Region (δ 7.0 - 8.2 ppm): This region is the most complex.
 - AA'BB' System: The para-substituted ethylbenzoyl ring will give rise to a classic AA'BB' pattern, which often simplifies to two distinct doublets. The doublet further downfield (δ ~7.8 ppm) corresponds to the two protons (e) ortho to the carbonyl group. The doublet further upfield (δ ~7.3 ppm) corresponds to the two protons (f) ortho to the alkyl ethyl group.
 - ABCD System: The ortho-substituted benzoic acid ring protons (a, b, c, d) will produce a more complex series of overlapping multiplets. The proton ortho to the carboxylic acid group (a) is typically the most deshielded and appears furthest downfield in this group (δ

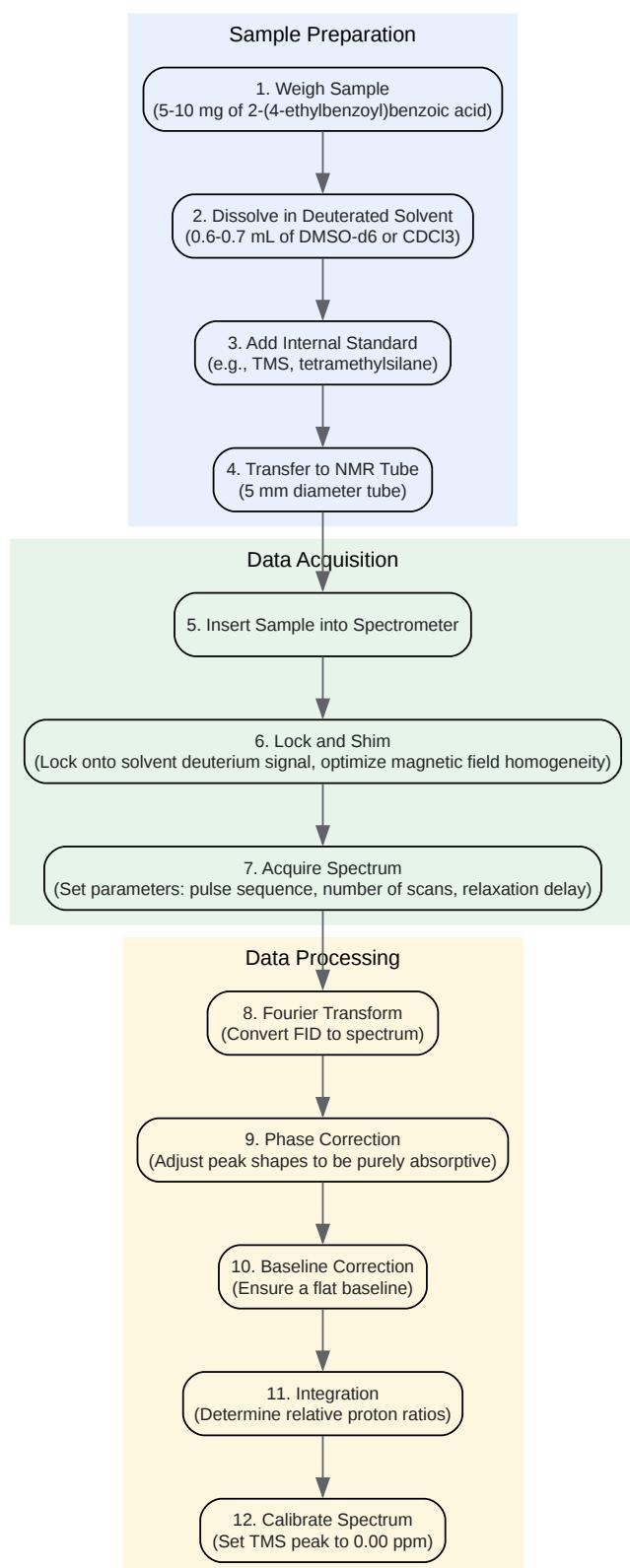
~8.0-8.2 ppm). The remaining three protons will appear as a complex multiplet between approximately 7.4 and 7.7 ppm.

- The Upfield Aliphatic Region ($\delta < 3$ ppm):

- A quartet integrating to 2H will be observed around δ 2.7 ppm. This is the signal for the methylene protons (g), split by the neighboring methyl group.
- A triplet integrating to 3H will be found around δ 1.2 ppm. This is the characteristic signal for the methyl protons (h), split by the adjacent methylene group. This will be the most upfield signal in the spectrum.

Experimental Protocol for ^1H NMR Data Acquisition

A self-validating and reliable protocol is essential for obtaining high-quality NMR data.



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Diagram 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-(4-Ethylbenzoyl)benzoic acid**.
 - Transfer the solid to a clean, dry vial.
 - Add approximately 0.7 mL of a suitable deuterated solvent. For carboxylic acids, DMSO-d₆ is often preferred as it ensures the acidic proton is observable and sharp. Chloroform-d (CDCl₃) is also commonly used.[6]
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[6]
 - Vortex the vial until the sample is fully dissolved.
 - Using a pipette with a cotton plug, transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
 - Shim the magnetic field to optimize its homogeneity, which results in sharp, symmetrical peaks.
 - Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field instrument for better resolution.[6] Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Perform phase and baseline corrections to the resulting spectrum.

- Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
- Integrate all signals to determine the relative number of protons corresponding to each peak.
- Analyze the chemical shifts, integration values, and splitting patterns to assign the peaks to the molecular structure.

Conclusion

The ^1H NMR spectrum of **2-(4-Ethylbenzoyl)benzoic acid** is a powerful fingerprint of its molecular structure. The key identifying features are the far downfield carboxylic acid singlet, the distinct aliphatic quartet and triplet of the ethyl group, and the two sets of complex aromatic patterns corresponding to the ortho- and para-substituted rings. A systematic analysis of the chemical shifts, multiplicities, and integrations allows for the unambiguous assignment of every proton in the molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the ^1H NMR spectrum of this compound, ensuring accuracy and reliability in their scientific endeavors.

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